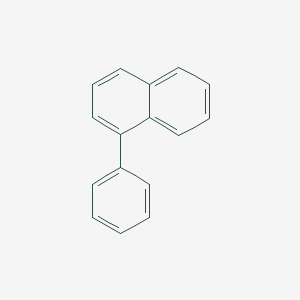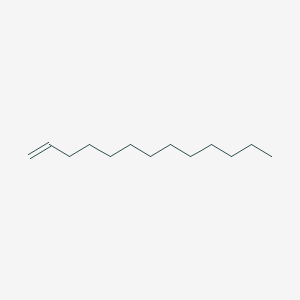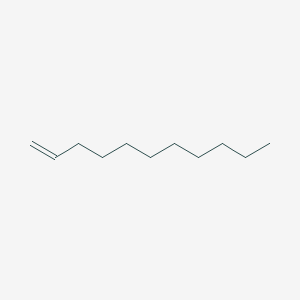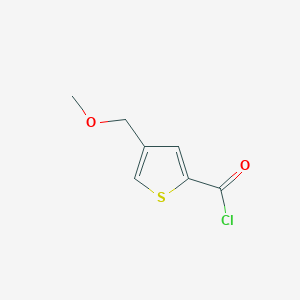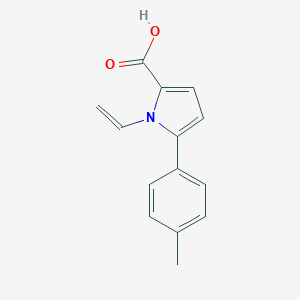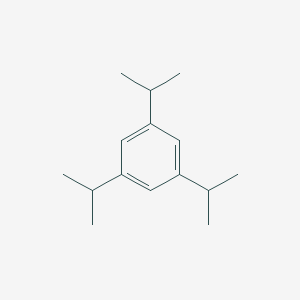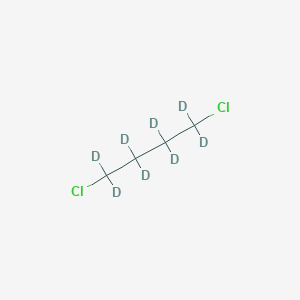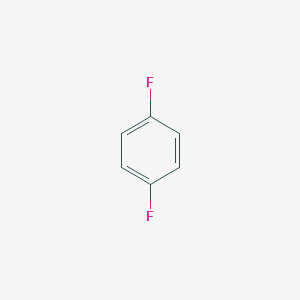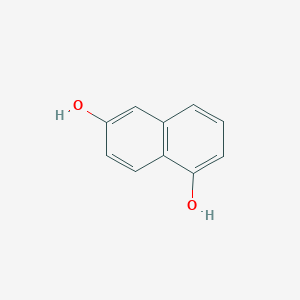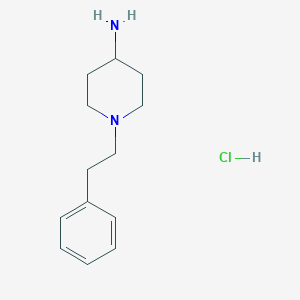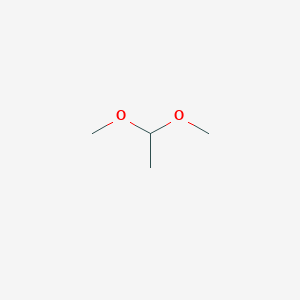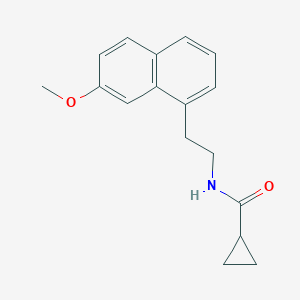
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been studied for its potential use in cancer treatment, specifically in targeting cancer cells that rely heavily on RNA polymerase I transcription for their survival. In
Mecanismo De Acción
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine works by binding to the DNA of cancer cells and inhibiting RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which in turn leads to a decrease in protein synthesis and cell death. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has a selective toxicity towards cancer cells, sparing healthy cells. It has also been shown to have a low toxicity profile in animal studies. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to induce cell death in cancer cells through apoptosis, a process that involves the programmed death of cells. In addition, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its selectivity towards cancer cells, sparing healthy cells. This makes it a promising candidate for cancer treatment. Additionally, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to have a low toxicity profile in animal studies. However, one limitation of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine. One area of research is the development of more efficient synthesis methods for N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, which could lead to increased availability for research purposes. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. This could help to identify patients who are most likely to benefit from N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. Additionally, there is ongoing research into the combination of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine with other cancer treatments, such as chemotherapy and radiation therapy, to improve its effectiveness. Finally, there is ongoing research into the use of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Métodos De Síntesis
The synthesis of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine involves several steps, including the reaction of 7-methoxy-1-naphthylamine with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with ethylamine. This process yields N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine as a white solid with a purity of over 99%. The synthesis method has been optimized to produce N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival. RNA polymerase I transcription is a critical process that produces ribosomal RNA, which is a key component of ribosomes and is necessary for protein synthesis. Cancer cells often have an increased demand for protein synthesis, leading to an upregulation of RNA polymerase I transcription. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine inhibits this process, leading to the selective death of cancer cells while sparing healthy cells.
Propiedades
Número CAS |
138113-03-8 |
|---|---|
Nombre del producto |
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H19NO2/c1-20-15-8-7-12-3-2-4-13(16(12)11-15)9-10-18-17(19)14-5-6-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,18,19) |
Clave InChI |
TZQAGPUEZZMDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1 |
Otros números CAS |
138113-03-8 |
Sinónimos |
N-CPC-MNE N-cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



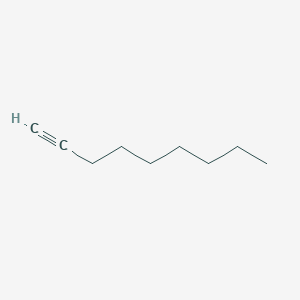
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)

